molecular formula C25H27N3O B2576441 4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 713095-52-4

4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B2576441
CAS No.: 713095-52-4
M. Wt: 385.511
InChI Key: DTBNUYMGJKZYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and neuroscience. It belongs to the piperazine chemical class, which is widely recognized for its diverse and potent biological activities. Piperazine derivatives have been extensively investigated as key scaffolds in the development of therapeutics for a range of conditions, including neuropathic pain , cancer , and neurodegenerative diseases such as Alzheimer's . The structure of this compound, featuring a piperazine core substituted with a 2,6-dimethylphenyl group and a N,N-diphenylcarboxamide moiety, is designed for potential interaction with various biological targets. Similar diarylamine and carboxamide derivatives have demonstrated promising cytotoxic activities against human cancer cell lines, suggesting the potential of this structural framework in oncology research . Furthermore, disubstituted piperazines are noted for their general ability to cross the blood-brain barrier, making them valuable tools for central nervous system (CNS) target validation and the exploration of novel mechanisms for treating neurological disorders . This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a standard for analytical method development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-20-10-9-11-21(2)24(20)26-16-18-27(19-17-26)25(29)28(22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-15H,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBNUYMGJKZYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the reaction of 2,6-dimethylaniline with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-(2,6-Dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Chlorine substituents enhance electrophilicity, which may improve interactions with targets like dopamine receptors . Diphenylcarboxamide vs. Monosubstituted Carboxamides: The N,N-diphenyl configuration in the target compound creates a planar aromatic system, contrasting with monosubstituted analogs (e.g., N-(4-chlorophenyl) in ). This may reduce conformational flexibility and hinder penetration into hydrophobic binding pockets.

Synthetic Accessibility: The target compound requires multi-step coupling reactions, similar to other carboxamides (e.g., ). However, analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide utilize simpler isocyanate reactions, enhancing scalability .

Crystallographic and Conformational Insights :

  • Piperazine rings in analogs such as N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide adopt a chair conformation, with bond lengths and angles consistent with stable carboxamide derivatives . The 2,6-dimethylphenyl group in the target compound likely enforces similar rigidity but may distort the piperazine ring due to steric clashes.

Pharmacological and Functional Implications

  • Lack of Activity in Target Compound : The absence of local anesthetic or sedative effects in 4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide contrasts with piperazine derivatives bearing halogenated aryl groups (e.g., 2,4-dichlorophenyl in ), which show receptor selectivity. This highlights the critical role of substituent electronic properties in bioactivity.

Biological Activity

4-(2,6-Dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide is a synthetic organic compound belonging to the piperazine class. This compound exhibits significant biological activity, making it a subject of interest in pharmacological research. Its unique structure includes a piperazine ring substituted with a 2,6-dimethylphenyl group and two phenyl groups, which contributes to its diverse biological properties.

The synthesis of this compound typically involves the reaction of 2,6-dimethylaniline with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization or column chromatography. On an industrial scale, continuous flow reactors may be used for efficient production.

Biological Activity

The biological activity of this compound has been explored across various studies, particularly focusing on its analgesic and anti-inflammatory properties.

The mechanism of action primarily involves the compound's interaction with specific receptors or enzymes. It is hypothesized that it may act as a ligand for certain neurotransmitter receptors, modulating their activity and leading to analgesic effects. This interaction is crucial for its potential therapeutic applications.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Analgesic Activity : In vivo pharmacological trials demonstrated that this compound exhibited potent analgesic effects. For instance, in tests involving mice, it showed over 70% inhibition in pain response compared to control groups in writhing tests and significantly increased latency in hot plate tests .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In experimental models of inflammation, it demonstrated a reduction in edema and inflammatory markers.
  • Neuroprotective Potential : Preliminary studies suggest that it may have neuroprotective effects, potentially beneficial in conditions like neuropathic pain without causing sedative side effects .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison table can be insightful:

Compound NameStructureBiological ActivityNotes
This compoundStructureAnalgesic, anti-inflammatoryUnique substitution pattern enhances receptor binding
N-(2,6-Dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamideStructureModerate analgesicLess potent than the target compound
N-(2,6-Dimethylphenyl)-N’-phenylureaStructureLimited analgesic effectsDifferent mechanism of action

Case Studies

Recent literature highlights various case studies involving this compound:

  • Case Study 1 : A study evaluated its efficacy in chronic pain models where it significantly reduced pain scores compared to untreated controls.
  • Case Study 2 : Research focused on its role as an anti-inflammatory agent in animal models showed promising results with decreased levels of pro-inflammatory cytokines.

Q & A

Q. Critical factors :

  • Temperature control (<0°C for exothermic steps) .
  • Catalysts (e.g., triethylamine for deprotonation) .
  • Solvent selection (e.g., dichloromethane for solubility) .

Advanced Question: How can researchers optimize reaction conditions to address low yields in the final coupling step?

Answer:
Systematic optimization strategies include:

  • Design of Experiments (DoE) : Varying temperature (20–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 ratio) to identify ideal conditions .
  • Catalyst screening : Testing alternatives like DMAP or HOBt to enhance coupling efficiency .
  • In-situ monitoring : Using TLC or HPLC to track intermediate formation and adjust reaction time .

Evidence from similar compounds shows yield improvements of 15–20% via these methods .

Advanced Question: How should contradictory bioactivity data across studies be analyzed?

Answer:
Contradictions often arise from:

  • Structural variations : Minor substituent changes (e.g., 3-chloro vs. 4-fluorophenyl) alter receptor affinity (Table 1) .
  • Assay conditions : Differences in pH, incubation time, or cell lines (e.g., HEK293 vs. CHO-K1) .

Q. Resolution steps :

Replicate assays under standardized conditions.

Use computational docking (e.g., AutoDock Vina) to compare binding poses .

Validate with radioligand binding studies (e.g., Ki determination) .

Q. Table 1: Substituent Effects on Bioactivity (Adapted from )

SubstituentReceptor Affinity (Ki, nM)Selectivity
2,6-Dimethylphenyl12 ± 1.5High (D3)
3-Chlorophenyl45 ± 3.2Moderate
4-Fluorophenyl28 ± 2.1High (5-HT)

Basic Question: Which characterization techniques are essential for confirming the compound’s purity and structure?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carboxamide connectivity .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection .

For advanced analysis, 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities .

Advanced Question: How can computational modeling guide the design of derivatives with improved metabolic stability?

Answer:

  • Metabolite prediction : Tools like GLORY or Meteor Nexus identify vulnerable sites (e.g., N-demethylation) .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., CF3) to block oxidative metabolism .
  • MD simulations : Assess conformational stability in cytochrome P450 binding pockets .

Validation via in vitro microsomal assays (e.g., human liver microsomes) is critical .

Advanced Question: What strategies mitigate reproducibility issues in scaled-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates .
  • Batch consistency : Use controlled crystallization (e.g., anti-solvent addition) to ensure uniform particle size .

highlights a 30% reduction in batch variability using these approaches.

Basic Question: What biological targets are plausible for this compound based on structural analogs?

Answer:
Similar piperazine-carboxamides target:

  • Dopamine receptors (D2/D3) : High affinity due to piperazine flexibility .
  • Serotonin transporters (SERT) : Carboxamide H-bond donors enhance binding .
  • Kinases (e.g., MAPK) : Aryl groups facilitate hydrophobic pocket interactions .

Preliminary screening via radioligand assays is recommended .

Advanced Question: How can researchers resolve conflicting solubility data in different solvent systems?

Answer:

  • Solvent parameter analysis : Compare Hansen solubility parameters (δD, δP, δH) to identify mismatches .
  • Co-solvency studies : Blend solvents (e.g., PEG-400/water) to enhance solubility .
  • Thermodynamic profiling : Measure Gibbs free energy (ΔG) via DSC/TGA .

reports solubility improvements using 10% DMSO/water (w/v).

Advanced Question: What ethical considerations apply during preclinical testing of this compound?

Answer:

  • Animal welfare : Follow ARRIVE guidelines for dosing and endpoint criteria .
  • Data integrity : Use blinded analyses and independent replication .
  • Regulatory compliance : Adhere to OECD 423 for acute toxicity testing .

Ethical approval and transparency in reporting are mandatory .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.